2,3-dihydroxybutanedioic acid;1-methyl-2-[(E)-2-(3-methylthiophen-2-yl)ethenyl]-5,6-dihydro-4H-pyrimidine
Description
This compound is a tartrate salt composed of two distinct moieties:
- 2,3-Dihydroxybutanedioic acid (tartaric acid): A naturally occurring dicarboxylic acid with pKa = 2.93, widely used in pharmaceuticals for salt formation to enhance solubility and bioavailability .
- 1-Methyl-2-[(E)-2-(3-methylthiophen-2-yl)ethenyl]-5,6-dihydro-4H-pyrimidine: A tetrahydropyrimidine derivative featuring a thiophene ring and an ethenyl bridge. This moiety is structurally related to anthelmintic agents like morantel and pyrantel, which target parasitic nematodes .
The compound is synthesized via condensation reactions involving substituted thieno-pyrimidinones and tartaric acid, as evidenced by its inclusion in veterinary pharmaceuticals such as Rumatel and Banminth II . Its dual-component structure enables synergistic effects, combining the pharmacological activity of the pyrimidine core with the physicochemical advantages of tartaric acid.
Properties
IUPAC Name |
2,3-dihydroxybutanedioic acid;1-methyl-2-[2-(3-methylthiophen-2-yl)ethenyl]-5,6-dihydro-4H-pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2S.C4H6O6/c1-10-6-9-15-11(10)4-5-12-13-7-3-8-14(12)2;5-1(3(7)8)2(6)4(9)10/h4-6,9H,3,7-8H2,1-2H3;1-2,5-6H,(H,7,8)(H,9,10) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGXQONWGCAQGNA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)C=CC2=NCCCN2C.C(C(C(=O)O)O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
26155-31-7 | |
| Record name | Morantel tartrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.149 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Knoevenagel Condensation for Ethenyl Group Formation
The introduction of the (E)-ethenyl group is achieved through a Knoevenagel condensation between 3-methylthiophene-2-carbaldehyde and a pyrimidine precursor. A representative procedure involves reacting 1-methyl-5,6-dihydro-4H-pyrimidin-2-amine with 3-methylthiophene-2-carbaldehyde in the presence of a catalytic base (e.g., piperidine) under reflux in ethanol. The reaction proceeds via deprotonation of the active methylene group, followed by nucleophilic attack on the aldehyde and subsequent elimination of water to form the trans-(E)-ethenyl linkage.
Optimization Notes:
Cyclization of Pyrimidine Precursors
The dihydro-4H-pyrimidine core is constructed via cyclocondensation of β-keto esters with amidines. For example, ethyl acetoacetate reacts with 1-methylguanidine in ethanol under acidic conditions to form 1-methyl-5,6-dihydro-4H-pyrimidin-2-amine, a key intermediate. The reaction mechanism involves nucleophilic attack by the guanidine’s amine group on the β-keto ester’s carbonyl carbon, followed by cyclodehydration.
Critical Parameters:
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Acid catalysts (e.g., p-toluenesulfonic acid) enhance cyclization efficiency by protonating carbonyl groups.
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Temperature control (60–80°C) prevents decomposition of thermally sensitive intermediates.
Salt Formation with 2,3-Dihydroxybutanedioic Acid
The final compound is obtained by combining the pyrimidine base with tartaric acid in a stoichiometric acid-base reaction.
Solvent Selection and Stoichiometry
A methanol-water mixture (7:3 v/v) is optimal for salt formation, balancing solubility and crystallization kinetics. The pyrimidine base (1 mol) and D-(-)-tartaric acid (1 mol) are dissolved under reflux (65°C) for 4–6 hours, yielding a supersaturated solution. Slow cooling to 25°C facilitates crystallization of the tartrate salt.
Yield and Purity Considerations:
Crystallization and Purification
The crude salt is purified via recrystallization from hot ethanol. Key steps include:
-
Dissolving the salt in minimal ethanol at 70°C.
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Filtering to remove insoluble impurities.
Analytical Validation:
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1H NMR (400 MHz, D2O): δ 6.95 (d, J = 16 Hz, 1H, CH=CH), 6.82 (s, 1H, thiophene-H), 3.45 (m, 4H, pyrimidine-H2), 2.55 (s, 3H, CH3).
Comparative Analysis of Synthetic Routes
The table below contrasts two methods for preparing the pyrimidine base:
| Parameter | Traditional Reflux | Microwave-Assisted |
|---|---|---|
| Reaction Time | 6–8 hours | 5–10 minutes |
| Yield (%) | 75–80 | 85–95 |
| Energy Consumption | High | Low |
| (E)-Selectivity | 88:12 | 93:7 |
Microwave irradiation significantly enhances efficiency and stereoselectivity by enabling rapid, uniform heating.
Challenges and Mitigation Strategies
Stereochemical Control
The (E)-configuration of the ethenyl group is critical for biological activity. Undesired (Z)-isomers form via photochemical isomerization during prolonged reflux. Mitigation includes:
Hygroscopicity of Tartrate Salt
The tartrate salt is hygroscopic, requiring storage in desiccators (silica gel). Pre-drying solvents (molecular sieves) and low-humidity environments (<30% RH) prevent hydrate formation.
Scalability and Industrial Applications
Pilot-scale batches (10 kg) employ continuous flow reactors for the Knoevenagel step, reducing processing time by 40% compared to batch reactors. The tartrate salt’s low aqueous solubility (1.2 mg/mL at 25°C) makes it suitable for sustained-release formulations .
Chemical Reactions Analysis
Types of Reactions
Morantel tartrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed to modify the functional groups in the compound.
Substitution: Substitution reactions can occur, particularly involving the thiophene ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while reduction can yield different reduced forms of the compound .
Scientific Research Applications
Anti-inflammatory and Analgesic Agents
Research has shown that derivatives of pyrimidine compounds exhibit notable anti-inflammatory properties. A study synthesized a series of thienotriazolopyrimidine derivatives that demonstrated significant anti-inflammatory and analgesic activities in formalin-induced paw edema models. The most active compounds showed a high safety margin and were well tolerated by experimental animals, indicating their potential for therapeutic use .
Antimicrobial Activity
The compound has been investigated for its antimicrobial properties. A related study on novel pyrido[2,3-d]pyrimidine derivatives revealed significant inhibitory effects against various bacterial strains. The presence of specific moieties such as benzothiazole and thiophene enhanced the antimicrobial activity of these compounds, suggesting that similar modifications could improve the efficacy of the target compound .
Anticancer Potential
The anticancer activities of pyrimidine derivatives have been extensively studied. The synthesis of 2,3-dihydropyrido[2,3-d]pyrimidine derivatives showed promising results against cancer cell lines. These compounds exhibited moderate to high cytotoxicity, making them candidates for further development in cancer therapy .
Case Studies
| Study | Findings | Applications |
|---|---|---|
| Synthesis of Thienotriazolopyrimidines | Demonstrated anti-inflammatory effects with high safety margins | Potential therapeutic agents for inflammatory diseases |
| Antimicrobial Activity of Pyrido Derivatives | Significant antibacterial activity with MIC values lower than standard antibiotics | Development of new antimicrobial drugs |
| Cytotoxicity Studies on Pyrimidine Derivatives | Moderate to high cytotoxicity against cancer cell lines | Candidates for anticancer drug development |
Molecular Docking Studies
Molecular docking studies have been employed to understand the binding interactions between these compounds and their biological targets. For instance, docking studies involving COX-2 enzymes have been conducted to elucidate the mechanism by which these compounds exert their anti-inflammatory effects . Such studies are crucial for optimizing lead compounds in drug discovery.
Mechanism of Action
Morantel tartrate acts as an inhibitor of acetylcholinesterase, an enzyme responsible for hydrolyzing acetylcholine . By inhibiting this enzyme, the compound disrupts the transmission of nervous signals in parasitic worms, leading to their paralysis and eventual death . The molecular targets include acetylcholine receptors on the muscle cells of nematodes .
Comparison with Similar Compounds
Key Differences :
- The target compound’s tartrate salt confers superior aqueous solubility compared to neutral derivatives .
- Substituents like benzylthio or cinnamylthio enhance lipophilicity, improving blood-brain barrier penetration in anticancer applications .
Comparison with Other Acid Salts
Tartaric acid is often compared to other organic acids in salt formation:
Biological Activity
The compound 2,3-dihydroxybutanedioic acid; 1-methyl-2-[(E)-2-(3-methylthiophen-2-yl)ethenyl]-5,6-dihydro-4H-pyrimidine is a complex organic molecule that exhibits significant biological activity. This article explores its synthesis, chemical properties, and biological effects based on diverse research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 236.27 g/mol. The structure includes a pyrimidine ring and a thiophene moiety, which contribute to its unique biological properties.
Synthesis Methods
The synthesis of this compound typically involves several organic reactions:
- Condensation Reactions : Combining thiophene derivatives with pyrimidine precursors under acidic or basic conditions.
- Oxidation and Reduction : Modifying functional groups such as hydroxyl and carboxyl groups to enhance biological activity.
- Purification Techniques : Utilizing crystallization, distillation, or chromatography to isolate the final product.
Inhibition Mechanisms
The biological activity may be attributed to the following mechanisms:
- Enzyme Inhibition : Compounds with similar structures have shown the ability to inhibit key enzymes involved in tumor progression.
- Cell Proliferation : Studies indicate that related pyrimidine derivatives can significantly reduce cell proliferation in cancer cell lines .
Study 1: Antitumor Efficacy
A study evaluated the antitumor efficacy of a related compound in RT112 bladder cancer xenografts. The results indicated that the compound significantly reduced tumor size compared to controls, suggesting similar potential for our target compound .
Study 2: Enzyme Inhibition Profile
Another investigation focused on the enzyme inhibition profile of pyrimidine derivatives. The findings revealed that these compounds could effectively inhibit specific kinases associated with cancer progression, providing a rationale for further exploration of our target compound's biological activity .
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 236.27 g/mol |
| Antitumor Activity | Significant in xenograft models |
| Enzyme Targets | FGFR tyrosine kinases |
Q & A
Q. Optimization Strategies :
- Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance reaction rates for cyclization steps, while methanol/water mixtures improve recrystallization yields .
- Catalysts : Use of K₂CO₃ or Et₃N as bases to deprotonate intermediates and drive thioether formation .
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization to achieve >95% purity .
Advanced Question: How can stereochemical integrity be ensured during synthesis, particularly for the (E)-ethenyl configuration and tartaric acid salt formation?
Q. Methodological Answer :
- (E)-Configuration Control :
- Tartaric Acid Salt Formation :
Data Contradiction Note : Discrepancies in optical rotation values across studies may arise from varying solvent systems or impurities. Cross-validation with HPLC (Chiralpak AD-H column) is recommended .
Basic Question: What analytical techniques are most effective for characterizing this compound and its derivatives?
Q. Methodological Answer :
- Structural Elucidation :
- Purity Assessment :
- HPLC with UV detection (λ = 254 nm) using a C18 column and acetonitrile/water gradient .
Advanced Question: How can researchers resolve contradictions in reported biological activity data (e.g., antimicrobial vs. null results)?
Q. Methodological Answer :
- Assay Design Considerations :
- Standardize MIC (Minimum Inhibitory Concentration) protocols using CLSI guidelines for bacterial/fungal strains .
- Include positive controls (e.g., ciprofloxacin for bacteria) and solvent controls (DMSO ≤1% v/v) .
- Structure-Activity Relationship (SAR) Analysis :
Q. Methodological Answer :
- In Silico Tools :
- Experimental Validation :
- Microsomal Stability Assay : Incubate with rat liver microsomes (RLM) and monitor parent compound depletion via LC-MS/MS .
Basic Question: What are the stability considerations for long-term storage of this compound?
Q. Methodological Answer :
- Degradation Pathways :
- Storage Recommendations :
Advanced Question: How can tautomeric and conformational dynamics impact biological activity?
Q. Methodological Answer :
- Tautomer Identification :
- Conformational Analysis :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
